2-Chloro-5-[(phenoxyacetyl)amino]benzoic acid
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Overview
Description
2-chloro-5-(2-phenoxyacetamido)benzoic acid is an organic compound with the molecular formula C15H12ClNO4 It is a derivative of benzoic acid and contains both chloro and phenoxyacetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-phenoxyacetamido)benzoic acid typically involves multiple steps. One common method starts with the chlorination of 2-aminobenzoic acid to form 2-chloro-5-aminobenzoic acid. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(2-phenoxyacetamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2-chloro-5-aminobenzoic acid and phenoxyacetic acid .
Scientific Research Applications
2-chloro-5-(2-phenoxyacetamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-5-(2-phenoxyacetamido)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit TMEM206-mediated currents, which are involved in chloride ion transport across cell membranes. This inhibition can affect various physiological processes, including cell volume regulation and acid-induced cell death .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: Similar structure but with different substituents.
5-chloro-2-(2-phenoxyacetamido)benzoic acid: Another derivative with slight structural variations
Uniqueness
2-chloro-5-(2-phenoxyacetamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit TMEM206-mediated currents sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H12ClNO4 |
---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
2-chloro-5-[(2-phenoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-13-7-6-10(8-12(13)15(19)20)17-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)(H,19,20) |
InChI Key |
ZDJAVXUGICXDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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